6-Isopropyl-2-methylquinoline-4-carboxylic acid

Description

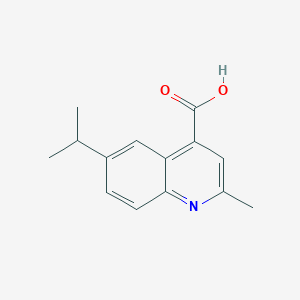

6-Isopropyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by an isopropyl group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 4. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse electronic and steric properties.

Properties

IUPAC Name |

2-methyl-6-propan-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-8(2)10-4-5-13-11(7-10)12(14(16)17)6-9(3)15-13/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKQOKPSSPILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for producing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Modifications to this method, such as the use of microwave irradiation and ionic liquid media, have been developed to improve reaction efficiency and yield .

Another method is the Doebner–Von Miller reaction, which combines aniline with an aldehyde and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids . This reaction can be carried out under mild conditions and has been shown to be effective for synthesizing various quinoline derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and green chemistry principles, such as the use of non-toxic solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

6-Isopropyl-2-methylquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinolines, in general, are known for their therapeutic potential, and this compound is no exception. It has been investigated for its potential use in drug development.

Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and other proteins, leading to a range of biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Table 1: Key Properties of Quinoline-4-carboxylic Acid Derivatives

*Estimated molecular formula and weight for the target compound.

Substituent Effects on Molecular Properties

- Position 6 Substitutions: The target compound’s isopropyl group (C₃H₇) at position 6 introduces greater steric bulk compared to chlorine (Cl, ) or fluorine (F, ). Halogens (Cl, F) increase molecular weight and polarity, influencing solubility and binding affinity .

Position 2 Substitutions :

Functional Group at Position 4 :

Biological Activity

6-Isopropyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of various scientific studies.

The synthesis of this compound can be achieved through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Alternative methods include the Doebner–Von Miller reaction, which utilizes an aldehyde and pyruvic acid to produce substituted quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure contributes to its lipophilicity, which is correlated with higher antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of quinoline-4-carboxylic acids have shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported IC50 values ranging from 7.7 to 14.2 µg/mL against HepG2 and HCT116 cancer cell lines, indicating a strong anticancer effect compared to standard chemotherapy agents like 5-fluorouracil .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may involve the inhibition of specific enzymes or receptors that play critical roles in cell proliferation and survival. For example, quinoline derivatives are known to inhibit enzymes involved in metabolic pathways associated with cancer cell growth.

Case Studies

- Antibacterial Evaluation : In a comparative study, several quinoline derivatives were synthesized and tested for their antibacterial activity. Among these, this compound showed notable effectiveness against gram-positive bacteria, particularly MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using the MTT assay on mouse macrophage cell lines (RAW 264.7). Results indicated low cytotoxicity levels (IC50 values around 98.2 μg/mL), suggesting a favorable safety profile for potential therapeutic applications.

Comparison with Similar Compounds

A comparison with other quinoline derivatives reveals that this compound possesses unique structural features that enhance its biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High against S. aureus | IC50: 7.7–14.2 µg/mL | Isopropyl and methyl substitutions |

| Quinine | Moderate | IC50: Varies | Antimalarial properties |

| Chloroquine | High | IC50: Varies | Known antimalarial agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.